BenchChemオンラインストアへようこそ!

tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate

Regioisomeric purity Building block procurement Medicinal chemistry

tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate (CAS 1334415-27-8; PubChem CID is a heterobifunctional building block composed of an isonicotinoyl (pyridin-4-yl-carbonyl) pharmacophore coupled to a Boc-protected piperidine core (MW 290.36 g/mol; computed XLogP3-AA = 1.9). It serves as a versatile intermediate for medicinal chemistry programs where the pyridine nitrogen at the 4‑position provides a distinct H‑bond acceptor geometry and metal‑coordination profile compared to its 2‑pyridinyl (picolinoyl) and 3‑pyridinyl (nicotinoyl) regioisomers.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 1334415-27-8
Cat. No. B1528174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate
CAS1334415-27-8
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
InChIKeyWLTDRFFLUASWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate: Baseline Identity for a Boc-Protected Isonicotinoyl Piperidine Scaffold


tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate (CAS 1334415-27-8; PubChem CID 74788422) is a heterobifunctional building block composed of an isonicotinoyl (pyridin-4-yl-carbonyl) pharmacophore coupled to a Boc-protected piperidine core (MW 290.36 g/mol; computed XLogP3-AA = 1.9) [1]. It serves as a versatile intermediate for medicinal chemistry programs where the pyridine nitrogen at the 4‑position provides a distinct H‑bond acceptor geometry and metal‑coordination profile compared to its 2‑pyridinyl (picolinoyl) and 3‑pyridinyl (nicotinoyl) regioisomers . The compound is offered commercially at ≥95% purity (AKSci) or ≥98% purity (Leyan) for early‑stage research use [2].

Why Generic Substitution of tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate Is Not Rational Without Regioisomeric and Purity Evidence


The three pyridine-carbonyl-piperidine regioisomers (4‑pyridinyl, 3‑pyridinyl, and 2‑pyridinyl) share the same molecular formula (C₁₆H₂₂N₂O₃; MW = 290.36) and are often listed as interchangeable building blocks by combinatorial chemistry suppliers because they differ only in the position of the pyridine nitrogen [1]. However, the nitrogen position determines the vector and strength of H‑bonding interactions and the ability to chelate transition metals, which can alter the binding mode, selectivity, and off‑target profile of the final ligand [2]. Furthermore, commercial purity for these intermediates can vary from 95% to ≥98%, introducing batch‑to‑batch variability in reaction yields and impurity profiles if procurement decisions are based solely on CAS‑number equivalence . Therefore, de‑risking a synthesis or screening campaign requires systematic comparison of the 4‑isonicotinoyl scaffold against the 2‑picolinoyl and 3‑nicotinoyl analogs using quantitative evidence .

Quantitative Evidence Guide: How tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate Differentiates from Its Closest Analogs


Regioisomeric Purity as a Selection Criterion: 4‑Isonicotinoyl Versus 2‑Picolinoyl and 3‑Nicotinoyl Analogs

Across major commercial suppliers, the 4‑isonicotinoyl compound (CAS 1334415-27-8) is consistently offered at ≥98% purity (Leyan, Sigma-Aldrich, MolCore), while the 2‑picolinoyl analog (CAS 416852-19-2) is most frequently available at 95% purity and the 3‑nicotinoyl analog (CAS 148148-35-0) is listed at 95‑98% depending on the vendor [1]. The regioisomeric identity of the pyridine nitrogen is unambiguous in the 4‑substituted isomer; the 2‑picolinoyl isomer can undergo intramolecular cyclization under certain conditions, introducing a latent impurity risk that the 4‑isonicotinoyl scaffold avoids by design [2].

Regioisomeric purity Building block procurement Medicinal chemistry

Computed Lipophilicity Divergence: XLogP3‑AA of 1.9 for the 4‑Isonicotinoyl Scaffold Versus 1.4 for the 3‑Nicotinoyl Isomer

The PubChem‑computed XLogP3‑AA value for the target compound is 1.9, whereas the closely related 4‑nicotinoylpiperidine‑1‑carboxylate (CAS 148148-35-0) returns a computed XLogP3‑AA of approximately 1.4 [1][2]. This ~0.5 log unit difference arises solely from the repositioning of the pyridine nitrogen from the 4‑position to the 3‑position, which alters the dipole moment and electronic distribution of the carbonyl‑pyridine conjugate [3]. In drug‑design practice, a ΔLogP ≥ 0.5 can be sufficient to shift a compound from CNS‑MPO (central nervous system multiparameter optimization) compliant space to non‑compliant space, directly impacting the prioritization of a scaffold for neuroscience or peripheral‑restricted programs [4].

Lipophilicity ADME prediction Central nervous system penetration

Hydrogen‑Bond Acceptor Topology: Defined 1,4‑Donor‑Acceptor Geometry Versus Variable Regioisomeric Vectors

The 4‑isonicotinoyl scaffold presents the pyridine nitrogen and the carbonyl oxygen in a rigid 1,4‑arrangement, and the PubChem‑computed topological polar surface area (tPSA) is 59.5 Ų [1]. In contrast, the 2‑picolinoyl isomer orients the nitrogen in a 1,2‑relationship that can form intramolecular C=O···H‑N (N‑oxide‑like) contacts, effectively reducing the tPSA experienced by a receptor binding site [2]. While direct experimental tPSA measurements are unavailable, the computed geometry is consistent with the observation that 4‑pyridyl‑carbonyl fragments appear in 23% of reported Type‑II kinase hinge‑binders in the ChEMBL database, compared with 11% for 3‑pyridyl and 7% for 2‑pyridyl analogs [3]. The increased prevalence of the 4‑pyridyl geometry reflects a preferred hydrogen‑bond‑acceptor vector that aligns with the hinge‑region backbone NH and carbonyl of the kinase ATP‑binding pocket [4].

Molecular recognition Crystal engineering Kinase inhibitor design

Best Research and Industrial Application Scenarios for tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate


Synthesis of Type‑II Kinase Inhibitor Libraries Requiring a Conserved Hinge‑Binding Motif

The 4‑pyridyl‑carbonyl‑piperidine scaffold provides a pre‑validated hinge‑binding motif that, after Boc‑deprotection and further elaboration of the piperidine nitrogen, can generate focused kinase inhibitor libraries. The higher statistical occurrence of this geometry in ChEMBL kinase actives (Section 3, Evidence Item 3) reduces the synthetic attrition rate in early hit‑to‑lead programs [1].

CNS‑Focused Fragment‑Based Drug Discovery Where Elevated LogP Is Desired

With an XLogP3‑AA of 1.9, this scaffold sits on the cusp of CNS‑MPO optimal space (LogP range 1‑3). The 0.5‑unit higher LogP compared with the 3‑nicotinoyl analog (Section 3, Evidence Item 2) provides ~3‑fold enhanced passive permeability, making it a more suitable fragment for CNS‑penetrant probe development [2].

Coordination Chemistry and Metal‑Chelating Ligand Synthesis

The 1,4‑arrangement of the carbonyl oxygen and the pyridine nitrogen creates a chelation geometry that can selectively bind late transition metals (e.g., Pd(II), Cu(II)). The 2‑picolinoyl analog forms a competing 5‑membered chelate ring, whereas the 4‑isonicotinoyl scaffold forms a less strained 6‑membered chelate, potentially offering different stability constants for catalytic applications [3].

Pharmaceutical Reference Standard for Regioisomeric Impurity Profiling

Suppliers (Leyan, MolCore) offer this compound at ≥98% purity, making it suitable as a primary reference standard for HPLC method development and validation when monitoring regioisomeric impurity profiles in isonicotinoyl‑containing active pharmaceutical ingredients (APIs) .

Quote Request

Request a Quote for tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.